Tricyclazole-d3

Description

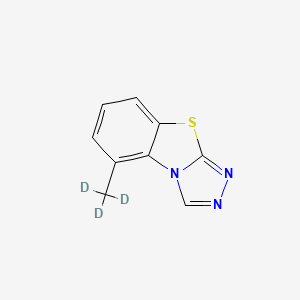

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3S |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

8-(trideuteriomethyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

InChI |

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3 |

InChI Key |

DQJCHOQLCLEDLL-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C2C(=CC=C1)SC3=NN=CN23 |

Canonical SMILES |

CC1=C2C(=CC=C1)SC3=NN=CN23 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Tricyclazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Tricyclazole-d3, a deuterated analog of the systemic fungicide Tricyclazole. Understanding the isotopic purity is critical for its application as an internal standard in analytical methodologies, particularly in pharmacokinetic and metabolic studies. This document outlines the common methods for determining isotopic purity, presents typical data, and details the experimental protocols involved.

Introduction to this compound and Isotopic Purity

Tricyclazole is a fungicide widely used to control rice blast disease. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. The three deuterium atoms on the methyl group provide a distinct mass shift, allowing for differentiation from the unlabeled analyte.

Isotopic purity is a critical parameter that defines the percentage of the deuterated compound that is fully labeled with the desired number of deuterium atoms. It is a key indicator of the quality and reliability of the internal standard, directly impacting the accuracy of quantitative assays. High isotopic purity minimizes interference from unlabeled or partially labeled species.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. However, the exact isotopic distribution can vary between batches and manufacturers. A Certificate of Analysis (CoA) from the supplier provides lot-specific data. For research purposes, independent verification of isotopic purity is recommended.

Below is a table summarizing representative isotopic purity data for a batch of this compound, as would be determined by mass spectrometry.

| Isotopologue | Chemical Formula | Relative Abundance (%) | Deuterium Incorporation |

| d0-Tricyclazole | C₉H₇N₃S | < 0.5 | 0 |

| d1-Tricyclazole | C₉H₆DN₃S | < 1.0 | 1 |

| d2-Tricyclazole | C₉H₅D₂N₃S | < 1.5 | 2 |

| d3-Tricyclazole | C₉H₄D₃N₃S | > 98.0 | 3 |

Note: The values presented are typical and may not represent a specific commercial product. Always refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate method for determining the isotopic distribution of a compound.[2]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The instrument is operated in positive ion mode, and full scan mass spectra are acquired over a relevant m/z range.

-

Data Analysis: The relative abundances of the different isotopologues (d0, d1, d2, and d3) are determined by extracting the ion chromatograms for each species and integrating the corresponding peaks. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide valuable information about the location and extent of deuteration.

Methodology:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify the presence of any residual protons at the labeled positions. The integral of the residual proton signal is compared to the integrals of other protons in the molecule to estimate the percentage of deuteration.

-

²H NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium signal. This confirms the position of the deuterium labels. A quantitative ¹H NMR and ²H NMR combined approach can provide an accurate determination of isotope abundance.[3]

Workflow for Isotopic Purity Verification

The following diagram illustrates a typical workflow for the verification of the isotopic purity of this compound in a research setting.

Caption: Workflow for the verification of isotopic purity of this compound.

Synthesis of Tricyclazole

The synthesis of Tricyclazole is well-documented and typically involves the reaction of 2-amino-4-methylbenzothiazole.[4] The synthesis of isotopically labeled Tricyclazole, such as this compound, requires the use of a deuterated starting material, in this case, a deuterated methylating agent or a precursor containing a trideuteriomethyl group. Careful control of the synthetic process is necessary to ensure high isotopic enrichment and avoid any H/D exchange reactions.

Conclusion

The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative analytical methods. This guide has provided an overview of the methods used to determine isotopic purity, presented typical data, and detailed the experimental protocols. Researchers and scientists should always refer to the Certificate of Analysis provided by the supplier and, when necessary, perform independent verification to ensure the accuracy and reliability of their analytical results.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0213814A2 - Synthesis of tricyclazole - Google Patents [patents.google.com]

Tricyclazole-d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tricyclazole-d3, with a particular focus on its use in analytical research. This document is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry.

Introduction

This compound is the deuterium-labeled analogue of Tricyclazole, a systemic fungicide widely used to control rice blast disease caused by the fungus Magnaporthe oryzae. The parent compound, Tricyclazole, functions by inhibiting the biosynthesis of melanin, a pigment essential for the structural integrity of the fungal appressoria, thereby preventing host penetration.

The incorporation of deuterium atoms into the Tricyclazole molecule makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow it to serve as an ideal internal standard for accurate and precise measurements of Tricyclazole residues in various matrices.

Chemical Structure and Properties

This compound is structurally identical to Tricyclazole, with the exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms.

Chemical Structure:

-

IUPAC Name: 8-(trideuteriomethyl)-[1][2][3]triazolo[3,4-b][1][4]benzothiazole

-

Molecular Formula: C₉D₃H₄N₃S

-

SMILES: [2H]C([2H])([2H])c1cccc2sc3nncn3c12

-

InChI: InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of its unlabeled counterpart, Tricyclazole. The following table summarizes the key properties of Tricyclazole.

| Property | Value | Reference |

| Molecular Weight | 192.255 g/mol | |

| Appearance | White to off-white solid | [2][5] |

| Melting Point | 187-188 °C | [4][5] |

| Boiling Point | 275 °C at 760 mmHg | [4] |

| Water Solubility | 1.6 g/L (at 25 °C) | [4][5] |

| logP (Octanol/Water Partition Coefficient) | 1.70 | [4] |

| Unlabeled CAS Number | 41814-78-2 |

Mechanism of Action of Parent Compound (Tricyclazole)

Tricyclazole is a specific inhibitor of the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[1] Melanin is crucial for the structural rigidity of the appressoria, which are specialized infection structures used by fungi to penetrate the host plant's cuticle. By inhibiting this pathway, Tricyclazole prevents the formation of functional appressoria, thereby halting the infection process. Specifically, Tricyclazole inhibits the reductase enzymes involved in the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone.[1]

Experimental Protocols

Conceptual Synthesis of this compound

One potential approach involves the synthesis of a suitable precursor to which a trideuteromethyl group can be attached. Alternatively, a precursor already containing a methyl group could undergo hydrogen-deuterium exchange. For instance, methods for the deuteration of aromatic methyl groups often involve harsh conditions, so a more targeted synthesis is likely employed. This could involve using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the final steps of the synthesis of the Tricyclazole backbone. A review of methods for site-selective trideuteromethylation provides various strategies that could be adapted for this purpose.[6]

Use of this compound as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the quantification of Tricyclazole in various samples, such as agricultural products and environmental matrices. The following is a representative protocol for the analysis of Tricyclazole in a rice matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS.

4.2.1. Materials and Reagents

-

Tricyclazole analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

4.2.2. Sample Preparation (QuEChERS)

-

Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tricyclazole: Precursor ion [M+H]⁺ m/z 190.2 → Product ions (e.g., m/z 163.1, 136.1)

-

This compound: Precursor ion [M+H]⁺ m/z 193.2 → Product ions (e.g., m/z 166.1, 139.1)

-

-

Other parameters such as collision energy and declustering potential should be optimized for the specific instrument.

-

4.2.4. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Tricyclazole MRM transition to the peak area of the this compound internal standard MRM transition against the concentration of the Tricyclazole calibration standards. The concentration of Tricyclazole in the unknown samples is then determined from this calibration curve.

Logical Relationship and Application

The fundamental relationship between Tricyclazole and this compound is that of an analyte and its stable isotope-labeled internal standard. This relationship is pivotal for achieving high accuracy and precision in quantitative analytical methods.

Conclusion

This compound is an essential analytical tool for the accurate quantification of the fungicide Tricyclazole. Its properties as a stable isotope-labeled internal standard make it indispensable for researchers in food safety, environmental monitoring, and agricultural science. This guide has provided a detailed overview of its chemical characteristics, the mechanism of action of its parent compound, and a representative analytical protocol, underscoring its significance in modern analytical chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. "Colorimetric detection of Tricyclazole by TMA-Au/AgNP mixes" by Yu-Shu Pan, Tsunghsueh Wu et al. [jfda-online.com]

- 4. Tricyclazole | C9H7N3S | CID 39040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tricyclazole | 41814-78-2 [chemicalbook.com]

- 6. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Tricyclazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tricyclazole-d3, an isotopically labeled analog of the systemic fungicide Tricyclazole. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the preparation and analysis of this compound. While a specific, validated synthesis protocol for this compound is not publicly available, this guide outlines a plausible and scientifically sound synthetic route based on established methods for the unlabeled compound. The characterization data presented is largely based on the unlabeled Tricyclazole, with expected variations for the deuterated analog clearly noted.

Introduction to Tricyclazole

Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b][1][2]benzothiazole) is a widely used fungicide, particularly effective for the control of rice blast disease caused by the fungus Magnaporthe oryzae. Its primary mechanism of action involves the inhibition of melanin biosynthesis in the fungal cell wall.[1][2] Melanin is crucial for the structural integrity and pathogenicity of the fungus, and by inhibiting its formation, Tricyclazole prevents the fungus from penetrating the host plant's tissues.[2][3] The deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in metabolic studies, environmental monitoring, and pharmacokinetic research, owing to its mass difference from the native compound.

Proposed Synthesis of this compound

The synthesis of this compound, where the deuterium atoms are located on the methyl group, can be logically achieved by adapting the well-established synthesis of unlabeled Tricyclazole. The proposed pathway commences with a deuterated starting material, o-toluidine-d3, and proceeds through key intermediates to yield the final product.

Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of o-Tolyl-d3-thiourea

This protocol is adapted from the synthesis of unlabeled o-tolylthiourea.

-

To a solution of o-toluidine-d3 in o-chlorotoluene, add concentrated sulfuric acid.

-

Add ammonium thiocyanate to the mixture.

-

Heat the reaction mixture to 90-100°C for approximately 10 hours.

-

After the reaction is complete, cool the mixture and isolate the crude o-tolyl-d3-thiourea.

-

Purify the product by recrystallization.

Step 2: Synthesis of 2-Amino-4-methyl-d3-benzothiazole

This step involves the cyclization of the thiourea derivative.

-

Suspend o-tolyl-d3-thiourea in methylene chloride.

-

Introduce chlorine gas into the suspension with stirring.

-

Reflux the mixture to drive off the formed hydrogen chloride.

-

Filter the resulting hydrochloride salt.

-

Treat the salt with an alkali solution (e.g., sodium hydroxide) to yield 2-amino-4-methyl-d3-benzothiazole.

-

Isolate and dry the product.

Step 3: Synthesis of 2-Hydrazino-4-methyl-d3-benzothiazole

This protocol is based on the synthesis of the unlabeled intermediate.[4]

-

Add 2-amino-4-methyl-d3-benzothiazole to ethylene glycol with stirring.

-

Add 85% hydrazine hydrate to the mixture in portions.

-

Heat the reaction mixture to 130-135°C under a nitrogen atmosphere for approximately 4 hours.

-

Cool the mixture slowly, and then add water to precipitate the product.

-

Filter and dry the isolated 2-hydrazino-4-methyl-d3-benzothiazole.

Step 4: Synthesis of this compound

The final step involves the cyclization of the hydrazino intermediate with formic acid.[5]

-

To a reaction vessel, add 2-hydrazino-4-methyl-d3-benzothiazole and excess formic acid (e.g., 85-90%).

-

Heat the mixture under reflux for several hours.

-

After the reaction is complete, remove the excess formic acid, for example, by azeotropic distillation with an aromatic hydrocarbon like xylene.

-

Cool the remaining mixture to induce crystallization of this compound.

-

Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of Tricyclazole.

Experimental Protocol:

-

Column: C18, 5 µm particle size, 250 mm length, 4.6 mm I.D.[6]

-

Mobile Phase: Acetonitrile : Water (pH adjusted to 2.85 with phosphoric acid) (50:50, v/v).[6]

-

Flow Rate: 0.85 mL/min.[6]

-

Detector: UV at 231 nm.[6]

-

Injection Volume: 20 µL.[6]

-

Sample Preparation: Dissolve a known amount of this compound in acetonitrile and filter through a 0.45 µm membrane filter before injection.

Table 1: HPLC Parameters for Tricyclazole Analysis

| Parameter | Value | Reference |

| Column | C18 (5 µm, 250 x 4.6 mm) | [6] |

| Mobile Phase | Acetonitrile : Water (50:50, v/v, pH 2.85) | [6] |

| Flow Rate | 0.85 mL/min | [6] |

| Detection | UV at 231 nm | [6] |

| Injection Volume | 20 µL | [6] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and determining the level of deuterium incorporation.

Experimental Protocol:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Full scan for molecular ion confirmation and product ion scan for fragmentation analysis.

-

Expected Molecular Ion: The protonated molecular ion [M+H]⁺ for this compound is expected at m/z 193.05, which is 3 mass units higher than that of unlabeled Tricyclazole (m/z 190.04).[7]

Table 2: Mass Spectrometry Data for Tricyclazole (Unlabeled)

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇N₃S | [7] |

| Molecular Weight | 189.24 g/mol | [7] |

| Precursor Ion [M+H]⁺ | m/z 190.043 | [7] |

| Major Fragment Ions | m/z 162, 161 | [7] |

For this compound, the precursor ion [M+H]⁺ is expected at m/z 193.05. The fragmentation pattern is expected to be similar to the unlabeled compound, with shifts in fragment masses if the deuterated methyl group is part of the fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is the definitive method for confirming the position of deuterium labeling.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Spectrometers: ¹H NMR and ¹³C NMR.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Spectral Changes for this compound:

-

¹H NMR: The characteristic singlet of the methyl group protons in unlabeled Tricyclazole will be absent or significantly reduced in intensity in the ¹H NMR spectrum of this compound.

-

¹³C NMR: The resonance of the methyl carbon will appear as a multiplet due to coupling with deuterium, and its intensity will be lower compared to the spectrum of the unlabeled compound.

Table 3: ¹H NMR Data for Tricyclazole (Unlabeled) in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | s | 3H | -CH₃ |

| ~7.3-8.0 | m | 4H | Aromatic-H |

| ~8.6 | s | 1H | Triazole-H |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Mechanism of Action Signaling Pathway

Tricyclazole acts by inhibiting the polyketide pathway responsible for melanin biosynthesis in fungi. Specifically, it targets the reductase enzymes involved in the conversion of 1,3,6,8-tetrahydroxynaphthalene and 1,3,8-trihydroxynaphthalene.

Caption: Signaling pathway of Tricyclazole's inhibitory action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthesis offers a viable route for obtaining this valuable isotopically labeled standard. The detailed characterization protocols are essential for verifying the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for use in sensitive analytical applications. This guide serves as a valuable resource for researchers and professionals engaged in the study and application of Tricyclazole.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]

- 3. 1-(o-Tolyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole - Google Patents [patents.google.com]

- 6. niphm.gov.in [niphm.gov.in]

- 7. Tricyclazole | C9H7N3S | CID 39040 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Tricyclazole-d3 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Tricyclazole-d3 as an internal standard in the quantitative analysis of the fungicide tricyclazole. While tricyclazole is a widely used agent for controlling rice blast, its accurate quantification in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision in analytical methods, particularly those employing mass spectrometry.

Tricyclazole: Mechanism of Action as a Fungicide

Tricyclazole is a systemic fungicide that provides protective action against the rice blast fungus, Magnaporthe oryzae. Its primary mechanism of action is the inhibition of melanin biosynthesis in the fungus.[1] Melanin is essential for the structural integrity and function of appressoria, specialized infection structures that the fungus uses to penetrate the host plant's tissues. By blocking the polyketide pathway responsible for melanin production, tricyclazole prevents the hardening of the appressorial wall. This lack of rigidity renders the appressoria unable to exert the mechanical pressure required to breach the plant cuticle, thus halting the infection process.

This compound as an Internal Standard: The Principle of Isotope Dilution Mass Spectrometry

The core function of this compound as an internal standard lies in the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of analysis.

This compound is chemically identical to tricyclazole, with the only difference being that three of its hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass, which can be distinguished from the native tricyclazole by a mass spectrometer.

The "mechanism of action" of this compound as an internal standard is to mimic the behavior of the native tricyclazole throughout the entire analytical process, thereby compensating for any variations or losses that may occur. This includes:

-

Sample Preparation: Any loss of analyte during extraction, cleanup, or concentration steps will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: this compound co-elutes with the unlabeled tricyclazole, meaning they have virtually the same retention time in liquid chromatography (LC).

-

Mass Spectrometric Ionization: Both molecules exhibit nearly identical ionization efficiency in the mass spectrometer's ion source. This is crucial for correcting for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.

Representative Experimental Protocol for Tricyclazole Analysis using this compound

While specific published studies detailing the use of this compound with full validation data were not identified in the conducted search, the following represents a composite, state-of-the-art LC-MS/MS protocol for the analysis of tricyclazole in a rice matrix, illustrating how this compound would be incorporated.

3.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: A representative 10 g sample of homogenized rice is weighed into a 50 mL centrifuge tube.

-

Internal Standard Spiking: A known amount of this compound solution in a suitable solvent (e.g., acetonitrile) is added to the sample.

-

Extraction: 10 mL of acetonitrile is added to the tube. The tube is then shaken vigorously for 1 minute.

-

Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to induce liquid-liquid partitioning. The tube is shaken again for 1 minute.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and C18 sorbent (to remove non-polar interferences). The tube is vortexed and then centrifuged.

-

Final Extract: The supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for improved peak shape and ionization) and methanol or acetonitrile.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for tricyclazole.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both tricyclazole and this compound would be monitored. For example:

-

Tricyclazole: Precursor ion (Q1) m/z 190.0 -> Product ion (Q3) m/z 163.0

-

This compound: Precursor ion (Q1) m/z 193.0 -> Product ion (Q3) m/z 166.0

-

-

Quantitative Data and Method Performance

The following table summarizes representative quantitative data from various studies on the analysis of tricyclazole in rice matrices. While these studies did not explicitly use this compound, the data is indicative of the performance expected from a well-validated LC-MS/MS method incorporating a suitable internal standard.

| Parameter | Rice Grain | Rice Straw |

| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | 0.002 - 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.002 - 0.01 mg/kg | 0.005 - 0.02 mg/kg |

| Linearity (r²) | > 0.99 | > 0.99 |

| Recovery (%) | 85 - 110% | 80 - 115% |

| Repeatability (RSDr %) | < 15% | < 20% |

| Reproducibility (RSDR %) | < 20% | < 25% |

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of action of tricyclazole as a fungicide.

Caption: Workflow for quantitative analysis using an internal standard.

References

Commercial Availability and Technical Guide for Tricyclazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Tricyclazole-d3, a deuterated analog of the systemic fungicide Tricyclazole. This document is intended for researchers, scientists, and professionals in drug development who require stable isotope-labeled internal standards for analytical applications, such as mass spectrometry-based quantification of Tricyclazole in various matrices.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the readily available information on suppliers and their product specifications. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for detailed information regarding purity, isotopic enrichment, and any other quality control parameters.

| Supplier | Product Name | Catalog Number (Example) | Available Quantities | Molecular Formula | Molecular Weight | Stated Purity/Isotopic Enrichment |

| LGC Standards | This compound | TRC-T291466 | 1 mg, 5 mg, 10 mg | C₉D₃H₄N₃S | 192.255 | CoA available upon request |

| ASCA GmbH | This compound | 20086 | Contact for details | C₉H₄D₃N₃S | 192.3 | CoA available upon request |

| Crescent Chemical Company | Tricyclazole D3 (methyl D3) | DRE-C17810100 | 10 mg | Not specified | Not specified | CoA available upon request |

| CymitQuimica | This compound | TR-T291466 | 1 mg, 5 mg, 10 mg | C₉²H₃H₄N₃S | 192.255 | CoA available upon request |

Note: Pricing information is subject to change and should be obtained directly from the suppliers.

Experimental Protocols

Proposed Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be derived from the known synthesis of Tricyclazole and general methods for isotopic labeling. The synthesis of Tricyclazole typically involves the reaction of 2-amino-4-methylbenzothiazole with hydrazine, followed by cyclization with formic acid. To introduce the deuterium labels on the methyl group, a deuterated starting material, 2-amino-4-(methyl-d3)-benzothiazole, would be required.

Reaction Scheme:

Detailed Methodology (Hypothetical):

-

Synthesis of 2-amino-4-(methyl-d3)-benzothiazole: This intermediate can be synthesized starting from a commercially available deuterated toluene derivative, such as toluene-d8, through a series of reactions including nitration, chlorination, reduction, and cyclization. A more direct approach would be to use a deuterated precursor like 2-chloro-6-nitrotoluene-d3.

-

Formation of 2-hydrazino-4-(methyl-d3)-benzothiazole: 2-amino-4-(methyl-d3)-benzothiazole is reacted with hydrazine hydrate in the presence of a mineral acid like hydrochloric acid. The reaction mixture is typically heated to drive the reaction to completion.

-

Cyclization to this compound: The resulting hydrazino derivative is then cyclized by heating with formic acid. The formic acid serves as the source of the carbon atom for the triazole ring.

-

Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Note: The successful synthesis and purification would require careful optimization of reaction conditions and rigorous analytical characterization (e.g., NMR, MS) to confirm the structure and isotopic enrichment of the final product.

Analytical Method for the Quantification of Tricyclazole

The following is a general protocol for the analysis of Tricyclazole in a given matrix, which can be adapted for the use of this compound as an internal standard.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation (QuEChERS Method):

-

Homogenize 10 g of the sample (e.g., rice grain) with 10 mL of water.

-

Add 10 mL of acetonitrile and the internal standard (this compound) solution.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Tricyclazole: Precursor ion (m/z) 190.0 -> Product ions (m/z) 163.0, 136.0

-

This compound: Precursor ion (m/z) 193.0 -> Product ions (m/z) 166.0, 139.0

-

-

Workflow for Analytical Method:

Signaling Pathway and Mode of Action

Tricyclazole is a potent and specific inhibitor of melanin biosynthesis in fungi, which is its primary mode of action against the rice blast fungus, Magnaporthe oryzae.[1] Melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure that the fungus uses to penetrate the host plant's cuticle.[1]

Tricyclazole specifically inhibits the enzyme scytalone dehydratase, which is involved in the dihydroxynaphthalene (DHN) melanin pathway.[2][3] This inhibition prevents the conversion of scytalone to 1,3,8-trihydroxynaphthalene, a key step in the melanin biosynthesis cascade.[2] The lack of melanin weakens the appressorial wall, preventing it from generating the necessary turgor pressure to breach the plant's surface, thus halting the infection process.[1]

DHN-Melanin Biosynthesis Inhibition by Tricyclazole:

This guide provides a foundational understanding of the commercial landscape and technical aspects of this compound for research and development purposes. For specific applications, it is crucial to consult the detailed documentation provided by the suppliers and relevant scientific literature.

References

Tricyclazole-d3 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Tricyclazole-d3. The information is compiled from various safety data sheets (SDS) for Tricyclazole, the non-deuterated parent compound, as the safety and handling protocols are analogous. This document is intended for professionals in research and drug development who may handle this substance.

Hazard Identification and Classification

Tricyclazole is classified as a hazardous substance. It is toxic if swallowed and may cause harm if it comes into contact with skin. It is also recognized as causing eye irritation and is suspected of causing genetic defects. Environmentally, it is toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |

| Acute Toxicity, Dermal | 5 | H313: May be harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1] |

| Serious Eye Damage/Eye Irritation | 2B | H320: Causes eye irritation[1] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[1] |

| Hazardous to the Aquatic Environment, Acute | 2 | H401: Toxic to aquatic life[1] |

| Hazardous to the Aquatic Environment, Long-term | 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Signal Word: Danger[1]

Hazard Pictograms:

Physical and Chemical Properties

The physical and chemical properties of Tricyclazole are important for understanding its behavior and potential hazards.

| Property | Value |

| Molecular Formula | C₉H₇N₃S (Tricyclazole)[3] |

| Molecular Weight | 189.24 g/mol (Tricyclazole)[3] |

| Appearance | Pale orange to white crystalline powder[4][5] |

| Melting Point | 187-188°C[3][6] |

| Boiling Point | 275°C at 760 mm Hg[3] |

| Water Solubility | 1.6 g/L at 25°C[3] |

| Vapor Pressure | 0.203 mPa at 25°C[7] |

Toxicological Data

Toxicological data provides quantitative measures of the substance's toxicity.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 50-300 mg/kg body weight[4] |

| LD50 | Rat | Dermal | >2000 mg/kg body weight[4] |

| LC50 | Rat | Inhalation | 3.70 mg/L (4 h)[4] |

| Skin Corrosion/Irritation | Rabbit | - | Non-irritant[4] |

| Serious Eye Damage/Irritation | Rabbit | - | Mild irritant[4] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid all personal contact, including inhalation of dust.[5][7]

-

Use in a well-ventilated area or under a local exhaust system.[1][4][7]

-

Do not eat, drink, or smoke in areas where the substance is handled.[1][4][6]

Storage:

-

Store in a cool, dry, well-ventilated area in the original container.[4][7]

-

Store away from incompatible materials such as oxidizing agents, combustible materials, and foodstuff containers.[4][7]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles.[4][6][8]

-

Skin Protection: A complete suit protecting against chemicals and impervious gloves (e.g., butyl rubber, neoprene).[4][6]

-

Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator with a particle filter if dust is generated.[1][4][8]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][4][6]

-

If on Skin: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water.[1][4][7]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4][6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][7]

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Clear the area of personnel and move upwind.[7]

-

Wear full protective clothing and a self-contained breathing apparatus.[1][7]

-

Avoid generating dust. Use dry clean-up procedures.[7]

-

Contain the spill to prevent it from entering drains or waterways.[1][6][7]

-

Collect the spilled material into a suitable container for disposal.[1][6]

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][6][7]

-

Specific Hazards: May produce toxic fumes of nitrogen oxides, sulfur oxides, and carbon monoxide if it burns.[1][4]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus.[1][7]

Experimental Protocols: Acute Oral Toxicity Testing (General Guideline)

Detailed experimental protocols for this compound are not publicly available. However, standardized guidelines from organizations like the OECD are typically followed. Below is a generalized methodology for an acute oral toxicity study.

-

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water.

-

Dose Administration:

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Multiple dose levels are used with a set number of animals per dose group. A control group receives the vehicle only.

-

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Data Collection:

-

Mortality is recorded for each dose group.

-

Detailed observations of any signs of toxicity are made.

-

Body weights are recorded at the start and end of the observation period.

-

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Workflow for Handling a Chemical Spill

The following diagram illustrates a general workflow for responding to a chemical spill, based on the safety data for Tricyclazole.

Caption: General workflow for responding to a chemical spill.

Stability and Reactivity

-

Reactivity: Stable under normal conditions.[4]

-

Chemical Stability: The product is stable under recommended storage conditions.[9] No decomposition is expected if used according to specifications.[2]

-

Conditions to Avoid: Avoid the formation of dust. Keep away from heat and ignition sources.[4][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, combustible materials, and strong bases.[4][7]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes including carbon oxides, nitrogen oxides, and sulfur oxides.[1][4]

References

- 1. hb-p.com [hb-p.com]

- 2. agilent.com [agilent.com]

- 3. Tricyclazole | C9H7N3S | CID 39040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. naclind.com [naclind.com]

- 5. indofil.com [indofil.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. hpmindia.com [hpmindia.com]

- 9. syngenta.co.id [syngenta.co.id]

An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclazole-d3

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tricyclazole-d3, a deuterated analog of the systemic fungicide Tricyclazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights to support advanced research and development activities.

Introduction

Tricyclazole is a well-established fungicide used to control rice blast disease caused by the fungus Magnaporthe oryzae. Its deuterated isotopologue, this compound, in which the three hydrogen atoms of the methyl group are replaced by deuterium, serves as a valuable internal standard for quantitative analysis by mass spectrometry. The inclusion of deuterium atoms provides a distinct mass shift, facilitating accurate quantification in complex biological and environmental matrices. This guide details the known physical and chemical characteristics of this compound, alongside relevant data for the parent compound, and provides established analytical methodologies.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in Table 1. As specific experimental data for the deuterated compound are not extensively published, the properties of the unlabeled Tricyclazole are provided as a close approximation, a common practice for deuterated standards where the isotopic substitution has a negligible effect on macroscopic physical properties such as melting and boiling points.

Table 1: Physical and Chemical Properties of this compound and Tricyclazole

| Property | This compound | Tricyclazole (unlabeled) |

| IUPAC Name | 5-(methyl-d3)-[1][2][3]triazolo[3,4-b][1][4]benzothiazole | 5-methyl-[1][2][3]triazolo[3,4-b][1][4]benzothiazole |

| CAS Number | Not available | 41814-78-2[3] |

| Molecular Formula | C₉H₄D₃N₃S | C₉H₇N₃S |

| Molecular Weight | 192.26 g/mol | 189.24 g/mol [3] |

| Appearance | Off-white to pale yellow solid (inferred) | Off-white solid[4] |

| Melting Point | Not available | 187-188 °C[3] |

| Boiling Point | Not available | 275 °C at 760 mmHg[3] |

| Solubility | Not available | Water: 1.6 g/L (25 °C)[3] |

| Chloroform: >330 g/L | ||

| Dichloromethane: 250 g/L | ||

| Ethanol: 250 g/L | ||

| Methanol: 250 g/L | ||

| Stability | Not available | Stable to heat, light, and hydrolysis.[4] |

Mechanism of Action: Inhibition of Melanin Biosynthesis

Tricyclazole's fungicidal activity stems from its ability to inhibit the biosynthesis of melanin in fungi.[1] Melanin is crucial for the structural integrity of the appressoria, specialized infection structures that fungi use to penetrate host tissues. By blocking melanin production, Tricyclazole weakens the appressorial cell wall, preventing the fungus from successfully infecting the plant.

The specific target of Tricyclazole is the enzyme 1,3,8-trihydroxynaphthalene reductase (3HNR), a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway. The inhibition of this enzyme prevents the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and vermelone to 1,8-dihydroxynaphthalene.

Experimental Protocols

Detailed methodologies for the analysis of Tricyclazole are crucial for accurate quantification in research and regulatory settings. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on established methods.

Synthesis of this compound

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.

Materials:

-

Homogenized sample (e.g., rice, soil)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

The supernatant is ready for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 225 nm

Procedure:

-

Prepare a series of calibration standards of Tricyclazole in acetonitrile.

-

Inject the prepared sample extract and calibration standards into the HPLC system.

-

Identify the Tricyclazole peak based on its retention time compared to the standards.

-

Quantify the concentration of Tricyclazole in the sample by comparing its peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides higher sensitivity and selectivity for the quantification of Tricyclazole and is the preferred method when using this compound as an internal standard.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tricyclazole: Precursor ion (m/z) 190.0 -> Product ion (m/z) 163.0

-

This compound: Precursor ion (m/z) 193.0 -> Product ion (m/z) 166.0

-

-

Collision Energy and other MS parameters should be optimized for the specific instrument used.

Procedure:

-

Prepare calibration standards containing known concentrations of Tricyclazole and a fixed concentration of this compound.

-

Spike the sample extracts with the same fixed concentration of this compound.

-

Inject the prepared samples and standards into the LC-MS/MS system.

-

Quantify Tricyclazole by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Tricyclazole in various matrices. This technical guide has provided a consolidated resource on its physical and chemical properties, mechanism of action, and detailed analytical protocols. The information presented herein is intended to support researchers and professionals in their efforts to monitor and understand the behavior of this important fungicide. While specific experimental data for the deuterated compound remains limited, the provided information for the parent compound offers a robust starting point for most research applications.

References

Product Information and Physicochemical Properties

An In-depth Technical Guide to the Certificate of Analysis for Tricyclazole-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound. This compound is the deuterated form of Tricyclazole, a systemic fungicide used extensively for the control of rice blast disease. As a stable isotope-labeled internal standard, this compound is critical for the accurate quantification of Tricyclazole residues in various matrices during research and development. This document outlines the key quality control parameters, the analytical methods used for their determination, and the biochemical context of Tricyclazole's function.

This compound is a high-purity reference material essential for analytical and research applications. Its physical and chemical properties are summarized below.

| Property | Value |

| Product Name | This compound (Methyl-d3) |

| Chemical Name | 8-(trideuteriomethyl)-triazolo[3,4-b]benzothiazole |

| Molecular Formula | C₉H₄D₃N₃S |

| Molecular Weight | 192.26 g/mol |

| Exact Mass | 192.0549 Da |

| CAS Number | Not available for deuterated form; 41814-78-2 for unlabeled |

| Appearance | Off-white to white solid |

| Melting Point | 187-188 °C |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane. Water solubility: 1.6 g/L (25°C) |

| Storage | Store at room temperature in a dark, inert atmosphere. |

Analytical Data Summary

The following table summarizes the typical analytical results obtained for a batch of this compound, confirming its identity, purity, and isotopic enrichment.

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Identity Confirmation | LC-MS/MS | Conforms to structure | Conforms |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Residual Solvents | GC-MS | Meets USP <467> limits | Complies |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of this compound by separating it from any potential impurities.

Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and dissolve in methanol to prepare a 1 mg/mL stock solution.

-

Prepare working standards by diluting the stock solution with the mobile phase.

-

Prepare the sample solution by dissolving the test material in methanol to a similar concentration.

-

-

Instrumentation and Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: C18, 5 µm particle size, 250 mm x 4.6 mm I.D.

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50, v/v), with the aqueous phase pH adjusted to 2.85 using orthophosphoric acid.

-

Flow Rate: 0.85 mL/min.

-

Detection Wavelength: 231 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

The purity is calculated by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks, expressed as a percentage (Area % method).

-

The Role of Tricyclazole-d3 in High-Precision Pesticide Residue Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of Tricyclazole-d3 as an isotopically labeled internal standard in the quantitative analysis of Tricyclazole pesticide residues. In modern analytical chemistry, particularly in food safety and environmental monitoring, the demand for high accuracy and precision in detecting pesticide residues is paramount. The use of stable isotope dilution assays (SIDA) with compounds like this compound has become the gold standard for achieving reliable quantification, especially when dealing with complex matrices that can cause significant matrix effects. This guide details the principles behind isotope dilution analysis, provides a comprehensive experimental protocol for the analysis of Tricyclacolze in rice using the QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents relevant quantitative data and visualizations to support the implementation of this advanced analytical technique.

Introduction to Tricyclazole and the Need for Accurate Residue Analysis

Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole) is a systemic fungicide widely used to control rice blast disease, a major threat to rice cultivation worldwide.[1] Its extensive use necessitates robust analytical methods to monitor its residue levels in food commodities to ensure they comply with regulatory Maximum Residue Limits (MRLs).

The analysis of pesticide residues in complex matrices such as food is often hampered by "matrix effects," where co-extracted compounds interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. The use of an internal standard that behaves chemically and physically similarly to the analyte is crucial to compensate for these effects and for any losses during sample preparation.

The Principle of Isotope Dilution Analysis with this compound

Isotope Dilution Analysis (IDA) is a powerful technique for quantitative analysis that utilizes an isotopically labeled version of the analyte as an internal standard. This compound, in which the three hydrogen atoms of the methyl group are replaced with deuterium, is an ideal internal standard for Tricyclazole analysis.

The core principle of IDA lies in the fact that the isotopically labeled standard is chemically identical to the native analyte and will therefore exhibit the same behavior during sample extraction, cleanup, and chromatographic separation. In the mass spectrometer, however, it is distinguishable due to its higher mass. By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations in analyte recovery or matrix effects will affect both the native Tricyclazole and the deuterated standard proportionally. The quantification is then based on the ratio of the response of the analyte to the response of the internal standard, which remains constant regardless of sample losses or signal fluctuations.

Experimental Protocol: Analysis of Tricyclazole in Rice using QuEChERS and LC-MS/MS with this compound

This section outlines a best-practice experimental protocol for the determination of Tricyclazole in rice, incorporating this compound as an internal standard. This protocol is synthesized from established QuEChERS methodologies and general practices for isotope dilution analysis.

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid.

-

Standards: Tricyclazole (certified reference material), this compound (certified reference material).

-

QuEChERS Salts and Sorbents: Magnesium sulfate (anhydrous), Sodium chloride, Primary Secondary Amine (PSA), C18.

-

Sample: Homogenized rice sample.

Preparation of Standard Solutions

-

Tricyclazole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tricyclazole standard and dissolve in 10 mL of acetonitrile.

-

This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Tricyclazole stock solution in acetonitrile to cover the desired concentration range (e.g., 1 to 100 ng/mL). Fortify each calibration standard with the this compound stock solution to a constant final concentration (e.g., 20 ng/mL).

Sample Preparation (QuEChERS)

-

Homogenization: Weigh 5 g of a homogenized rice sample into a 50 mL centrifuge tube.

-

Fortification: Add a known volume of the this compound stock solution to the sample to achieve a concentration that is within the calibration range (e.g., 20 ng/g).

-

Hydration: Add 10 mL of water and vortex for 1 minute.

-

Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at ≥10,000 rpm for 2 minutes.

-

Final Extract: Transfer the supernatant to a vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Tricyclazole | 190.2 | 163.1 | 136.1 | 20 / 28 |

| This compound | 193.2 | 166.1 | 136.1 | To be optimized |

Note: The collision energy for this compound should be optimized but is expected to be similar to that of Tricyclazole.

Quantitative Data and Method Performance

Table 1: Typical Method Validation Parameters for Tricyclazole in Rice [1]

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Linearity (R²) | >0.99 |

| Recovery (at 0.01, 0.1, and 2 mg/kg) | 94.7% - 95.6% |

| Relative Standard Deviation (RSD) | 2.6% - 7.9% |

Table 2: Matrix Effects of Tricyclazole in Rice Extracts [1]

| Analytical Method | Matrix Effect (%) |

| LC-MS/MS (without optimized cleanup) | -74% to -32% (medium-strong suppression) |

| Optimized QuEChERS LC-MS/MS | -3.1% (negligible effect) |

The use of this compound is anticipated to further reduce the variability in results caused by matrix effects, leading to more consistent recovery and lower RSDs across different rice samples.

Conclusion

This compound is an indispensable tool for the high-precision analysis of Tricyclazole residues in complex matrices. Its use as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust and reliable workflow for ensuring food safety and regulatory compliance. The detailed protocol and performance data presented in this guide serve as a valuable resource for researchers and analytical scientists involved in pesticide residue testing. The adoption of isotope dilution analysis with this compound is a critical step towards achieving the highest standards of accuracy and confidence in analytical measurements.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Tricyclazole using Tricyclazole-d3 as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricyclazole is a systemic fungicide widely used to control rice blast disease.[1] Accurate and sensitive quantification of its residues in various matrices is crucial for food safety, environmental monitoring, and research purposes. The use of a stable isotope-labeled internal standard, such as Tricyclazole-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable method for quantitative analysis. This isotope dilution mass spectrometry (IDMS) approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[2]

This document provides detailed application notes and protocols for the determination of Tricyclazole in various samples, utilizing this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The stable isotope-labeled internal standard is chemically identical to the analyte of interest and thus exhibits similar behavior during sample extraction, cleanup, chromatography, and ionization. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities can be used for accurate quantification, effectively correcting for any losses or variations that may occur during the analytical workflow.

Experimental Workflow for Tricyclazole Analysis

The general workflow for the quantitative analysis of Tricyclazole using this compound as an internal standard is depicted below.

Caption: General experimental workflow for the quantitative analysis of Tricyclazole using a stable isotope-labeled internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Tricyclazole using LC-MS/MS. While these studies may not have all used this compound, they provide a strong indication of the expected performance of a validated method.

Table 1: Method Validation Parameters for Tricyclazole Analysis

| Parameter | Matrix | Method | Linearity (ng/mL) | Correlation Coefficient (r²) | Reference |

| Linearity | Cereals | LC-MS/MS | 2.5 - 80 | > 0.99 | [3] |

| Linearity | Rice | LC-MS/MS | 0.02 - 1.0 (µg/g) | 0.993 - 0.999 | |

| Linearity | Rice Straw | LC-MS/MS | - | - | [2] |

Table 2: Recovery and Precision Data for Tricyclazole Analysis

| Matrix | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Rice | 0.002 | 91.21 - 99.75 | < 10 | [3] |

| Rice | 0.01 | 91.21 - 99.75 | < 10 | [3] |

| Rice | 0.02 | 91.21 - 99.75 | < 10 | [3] |

| Cereals | 0.01 | 80.1 - 99.2 | 2.2 - 7.4 | [3] |

| Cereals | 0.02 | 80.1 - 99.2 | 2.2 - 7.4 | [3] |

| Cereals | 3.00 | 80.1 - 99.2 | 2.2 - 7.4 | [3] |

| Rice Straw | 0.01, 0.1, 2 (mg/kg) | 82.3 - 98.9 | ≤ 8.3 | [2] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Tricyclazole

| Matrix | LOD (µg/g) | LOQ (µg/g) | Reference |

| Rice | - | 0.002 | [3] |

| Cereals | - | 0.010 | [3] |

| Rice | 0.008 | 0.025 | |

| Rice Straw | - | 0.005 (mg/kg) | [2] |

Detailed Experimental Protocols

Standard Solution Preparation

-

Tricyclazole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tricyclazole reference standard and dissolve in 10 mL of a suitable solvent such as methanol or acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Tricyclazole stock solution with an appropriate solvent (e.g., acetonitrile:water, 50:50, v/v).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL by diluting the IS stock solution. The final concentration of the internal standard in the samples should be optimized based on the expected analyte concentration and instrument response.

Sample Preparation (QuEChERS Method for Rice)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4]

-

Homogenization: Weigh 10 g of a representative homogenized rice sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard working solution to the sample.

-

Hydration: Add 10 mL of water and vortex for 30 seconds.

-

Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18).[5]

-

Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

-

Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

Injection Volume: 1-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Table 4: Mass Spectrometry Parameters for Tricyclazole and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Tricyclazole | 190.0 | 163.1 | 136.1 | Optimized for specific instrument |

| This compound | 193.0 | 166.1 | 139.1 | Optimized for specific instrument |

Note: The exact m/z values for product ions and optimal collision energies should be determined empirically on the specific instrument being used. The precursor ion for Tricyclazole is [M+H]⁺.[1][2]

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions for both Tricyclazole and this compound.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the Tricyclazole quantifier ion to the peak area of the this compound quantifier ion against the concentration of the Tricyclazole calibration standards.

-

Quantification: Determine the concentration of Tricyclazole in the samples by applying the peak area ratio of the sample to the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

Caption: Logical workflow for quantification using an internal standard.

References

Application Note: Quantitative Analysis of Tricyclazole in Food Matrices using Tricyclazole-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely used to control rice blast disease caused by the fungus Pyricularia oryzae. Its extensive use necessitates sensitive and accurate analytical methods to monitor its residues in food commodities, ensuring consumer safety and compliance with regulatory limits. This application note provides a detailed protocol for the quantitative analysis of Tricyclazole in food matrices, particularly rice, using a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Tricyclazole-d3, is incorporated to enhance the accuracy and precision of the quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on the extraction of Tricyclazole and the internal standard this compound from the sample matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The extracts are then analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM) for selective and sensitive detection. Quantification is achieved by comparing the peak area ratio of Tricyclazole to this compound in the samples to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of Tricyclazole in rice matrices.

Table 1: LC-MS/MS Method Validation Parameters for Tricyclazole

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.002 - 0.01 mg/kg |

| Linearity (R²) | > 0.99 |

| Recovery | 80.1% - 99.75% |

| Relative Standard Deviation (RSD) | < 10% |

Table 2: MRM Transitions for Tricyclazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Tricyclazole | 190.2 | 163.1 | 136.1 |

| This compound | 193.2 (Expected) | To be determined experimentally | To be determined experimentally |

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation:

-

Tricyclazole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tricyclazole reference standard and dissolve in 10 mL of methanol.

-

This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Tricyclazole stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards ranging from 0.1 to 100 ng/mL.

-